エチルメタンチオスルホネート

概要

説明

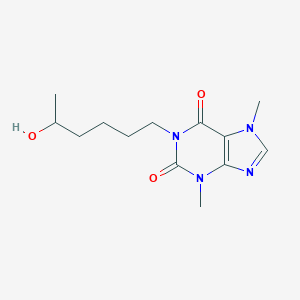

1,2-ジデカンオイル-sn-グリセロール(CAS 60514-49-0)は、ジアシルグリセロール(DAG)アナログです。これは、グリセロール骨格のsn-1位とsn-2位の両方にデカン酸(10炭素脂肪酸)を含んでいます。DAGは、タンパク質キナーゼC(PKC)の活性化を含む細胞シグナル伝達経路におけるセカンドメッセンジャーとして重要な役割を果たしています 。1,2-ジデカンオイル-sn-グリセロールの特定の生物学的活性は、まだ十分に特徴付けられていませんが、1,2-ジオクタノイル-sn-グリセロール(アイテム番号 62225) と同様の挙動を示すと予想されます。

2. 製法

1,2-ジデカンオイル-sn-グリセロールは、さまざまな経路で合成できます。

化学合成: 一般的な方法の1つは、酸触媒または塩基触媒条件下で、グリセロールをデカン酸(またはその誘導体)とエステル化する反応です。

酵素合成: リパーゼは、デカン酸によるグリセロールのアシル化を触媒できます。

工業生産: 1,2-ジデカンオイル-sn-グリセロールの工業生産は、大規模な酵素または化学プロセスを含む場合があります。

3. 化学反応解析

1,2-ジデカンオイル-sn-グリセロールは、いくつかの反応に関与できます。

加水分解: 酸性または酵素条件下では、グリセロールとデカン酸に分解されます。

酸化/還元: DAGは、酸化(例:リパーゼによる)または還元(例:水素化による)を受ける可能性があります。

置換: sn-1位またはsn-2位で官能基の置換が起こる可能性があります。

一般的な試薬: リパーゼ、酸、塩基、還元剤。

主な生成物: 加水分解によりグリセロールとデカン酸が生成され、他の反応では修飾されたDAGが生成される可能性があります。

4. 科学研究への応用

1,2-ジデカンオイル-sn-グリセロールは、次のような用途があります。

細胞シグナル伝達研究: DAGアナログとして、PKC活性化経路の解明に役立ちます。

脂質代謝研究: 脂質シグナル伝達と細胞応答の研究。

創薬: PKC関連疾患(例:癌、糖尿病、心血管疾患)の標的。

科学的研究の応用

1,2-Didecanoyl-sn-glycerol finds applications in:

Cell Signaling Studies: As a DAG analog, it helps elucidate PKC activation pathways.

Lipid Metabolism Research: Investigating lipid signaling and cellular responses.

Drug Development: Targeting PKC-related diseases (e.g., cancer, diabetes, cardiovascular disorders).

作用機序

1,2-ジデカンオイル-sn-グリセロールは、PKCのC1ドメインに結合することによりPKCを活性化し、下流のシグナル伝達カスケードを引き起こします。PKCは、細胞成長、アポトーシス、その他の細胞プロセスを調節します。

生化学分析

Biochemical Properties

Ethyl Methanethiosulfonate is known to react specifically and rapidly with thiols to form mixed disulfides . This property makes it a powerful tool to probe the structures and functions of proteins, particularly membrane proteins such as ion channels .

Cellular Effects

Ethyl Methanethiosulfonate has been found to have significant effects on cellular function. For example, it has been shown to enhance the binding of certain compounds to specific receptors in a pH-dependent manner, but decrease the uptake of other compounds . It also has been found to cause base-pair insertions or deletions as well as more extensive intragenic deletions .

Molecular Mechanism

The molecular mechanism of Ethyl Methanethiosulfonate involves alkylation of cellular, nucleophilic sites via a mixed SN1/SN2 reaction mechanism . While ethylation of DNA occurs principally at nitrogen positions in the bases, Ethyl Methanethiosulfonate is also able to produce significant levels of alkylation at oxygens such as the O6 of guanine and in the DNA phosphate groups .

Temporal Effects in Laboratory Settings

In laboratory settings, Ethyl Methanethiosulfonate has been shown to have different effects over time. For instance, it has been found to enhance the binding of certain compounds to specific receptors in a pH-dependent manner, but decrease the uptake of other compounds .

Metabolic Pathways

It is known that Ethyl Methanethiosulfonate reacts with thiols to form mixed disulfides , suggesting that it may interact with enzymes or cofactors that contain thiol groups.

準備方法

1,2-Didecanoyl-sn-glycerol can be synthesized through various routes:

Chemical Synthesis: One common method involves esterification of glycerol with decanoic acid (or its derivative) using acid-catalyzed or base-catalyzed conditions.

Enzymatic Synthesis: Lipases can catalyze the acylation of glycerol with decanoic acid.

Industrial Production: The industrial production of 1,2-Didecanoyl-sn-glycerol may involve large-scale enzymatic or chemical processes.

化学反応の分析

1,2-Didecanoyl-sn-glycerol can participate in several reactions:

Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed back to glycerol and decanoic acid.

Oxidation/Reduction: DAGs can undergo oxidation (e.g., via lipases) or reduction (e.g., via hydrogenation).

Substitution: Functional group substitutions can occur at the sn-1 or sn-2 positions.

Common Reagents: Lipases, acids, bases, and reducing agents.

Major Products: Hydrolysis yields glycerol and decanoic acid, while other reactions may produce modified DAGs.

類似化合物との比較

1,2-ジオクタノイル-sn-グリセロール: 1,2-ジデカンオイル-sn-グリセロールと類似していますが、両方の位置にオクタン酸が含まれています。

その他のDAG: アシル鎖長が異なる関連するジアシルグリセロールを探索します。

特性

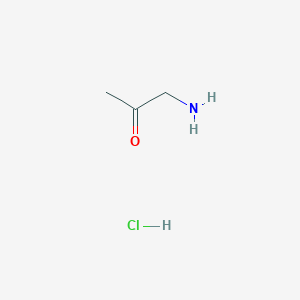

IUPAC Name |

1-methylsulfonylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2S2/c1-3-6-7(2,4)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAYCFBWPSFFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542530 | |

| Record name | S-Ethyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043-76-7 | |

| Record name | S-Ethyl methanesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Ethyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)